molecular formula C15H16ClNO3S B2978002 N-(5-chloro-2-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide CAS No. 1172351-57-3

N-(5-chloro-2-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B2978002
CAS No.: 1172351-57-3
M. Wt: 325.81
InChI Key: PIEIKFXOWPDCKN-UHFFFAOYSA-N
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Description

N-(5-chloro-2-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide is a chemical compound characterized by its unique molecular structure, which includes a chloro group, a hydroxy group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide typically involves the following steps:

  • Bromination: The starting material, 2,4,5-trimethylbenzenesulfonyl chloride, is brominated to introduce a bromo group at the 5-position.

  • Nucleophilic Substitution: The bromo group is then substituted with a chloro group using a nucleophilic substitution reaction.

  • Hydroxylation: The chloro group is hydroxylated to introduce the hydroxy group at the 2-position.

  • Amination: Finally, the hydroxylated compound undergoes amination to form the sulfonamide group.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: N-(5-chloro-2-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

  • Reduction: The compound can be reduced to remove the sulfonamide group.

  • Substitution: The chloro group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines are used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of N-(5-chloro-2-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonic acid.

  • Reduction: Formation of N-(5-chloro-2-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonic acid amide.

  • Substitution: Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-chloro-2-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide has several scientific research applications:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as inflammation and cancer.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(5-chloro-2-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(5-chloro-2-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: N-(2-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide, N-(5-chloro-2-hydroxyphenyl)-benzenesulfonamide, and N-(5-chloro-2-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide.

  • Uniqueness: The presence of the chloro group at the 5-position and the specific arrangement of the methyl groups on the benzene ring contribute to its unique chemical and biological properties.

Properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3S/c1-9-6-11(3)15(7-10(9)2)21(19,20)17-13-8-12(16)4-5-14(13)18/h4-8,17-18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEIKFXOWPDCKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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